molecular formula C16H9ClFN5O2 B2448977 N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040716-65-1

N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B2448977
CAS No.: 1040716-65-1
M. Wt: 357.73
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C16H9ClFN5O2 and its molecular weight is 357.73. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is DNA . The compound is a DNA intercalator, meaning it inserts itself between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, including replication and transcription processes, which can lead to cell death .

Mode of Action

The compound interacts with its target, DNA, by intercalation . This involves the compound inserting itself between the base pairs of the DNA helix . This can disrupt the DNA’s normal functioning, including its replication and transcription processes . The disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

Given its mode of action as a dna intercalator, it likely affects pathways related to dna replication and transcription . Disruption of these pathways can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

As a dna intercalator, it is likely to have good cell permeability, allowing it to reach its target, the dna, inside the cell

Result of Action

The result of the compound’s action is the disruption of DNA replication and transcription processes, leading to cell death . This makes it potentially useful as an anticancer agent, as it can selectively kill rapidly dividing cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially interact with it, affecting its action

Properties

IUPAC Name

N-(2-chlorophenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFN5O2/c17-10-3-1-2-4-11(10)19-16(25)13-14-20-15(24)9-7-8(18)5-6-12(9)23(14)22-21-13/h1-7,22H,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIAPWMQGDHRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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